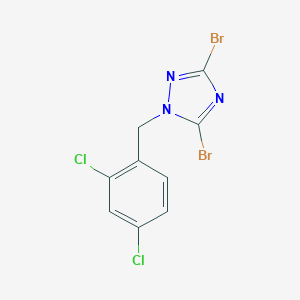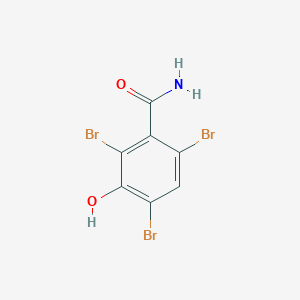
3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the family of triazoles. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research applications.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole involves inhibiting the growth and development of fungal and bacterial cells. It does this by interfering with the synthesis of ergosterol, a key component of fungal cell membranes, and by disrupting the bacterial cell wall. This leads to cell death and ultimately results in the elimination of the fungal or bacterial infection.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of fungal and bacterial cells, as well as to disrupt their cell membranes and cell walls. In addition, this compound has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new antifungal and antibacterial drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole for lab experiments is its broad-spectrum antifungal and antibacterial activity. This makes it a useful compound for testing the efficacy of new drugs against a range of fungal and bacterial infections. However, one limitation of this compound is its potential for environmental toxicity. This means that it may not be suitable for use in the field as a herbicide or insecticide.
Orientations Futures
There are several future directions for the study of 3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole. One potential area of research is the development of new antifungal and antibacterial drugs based on the structure of this compound. Another area of research is the investigation of the environmental impact of this compound and its potential use as a herbicide or insecticide. Finally, further studies are needed to explore the potential for this compound to be used in combination with other drugs to enhance their antifungal and antibacterial activity.
Méthodes De Synthèse
The synthesis method for 3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole involves the reaction of 2,4-dichlorobenzylamine with 3,5-dibromo-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications. It is commonly used as a fungicide and has been found to have antifungal activity against a variety of fungal species. It has also been shown to have antibacterial activity against certain gram-positive bacteria. In addition, this compound has been studied for its potential use as a herbicide and insecticide.
Propriétés
Formule moléculaire |
C9H5Br2Cl2N3 |
|---|---|
Poids moléculaire |
385.87 g/mol |
Nom IUPAC |
3,5-dibromo-1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H5Br2Cl2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2 |
Clé InChI |
GUGPIZVVCBNHCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=NC(=N2)Br)Br |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CN2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)